4-[2-[Ethyl(thiophen-2-ylmethyl)amino]-2-oxoethyl]benzoic acid

Catalog No.
S7013951
CAS No.
M.F
C16H17NO3S
M. Wt
303.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-[2-[Ethyl(thiophen-2-ylmethyl)amino]-2-oxoethyl]...

Product Name

4-[2-[Ethyl(thiophen-2-ylmethyl)amino]-2-oxoethyl]benzoic acid

IUPAC Name

4-[2-[ethyl(thiophen-2-ylmethyl)amino]-2-oxoethyl]benzoic acid

Molecular Formula

C16H17NO3S

Molecular Weight

303.4 g/mol

InChI

InChI=1S/C16H17NO3S/c1-2-17(11-14-4-3-9-21-14)15(18)10-12-5-7-13(8-6-12)16(19)20/h3-9H,2,10-11H2,1H3,(H,19,20)

InChI Key

FCEKUGWEUNERQF-UHFFFAOYSA-N

Canonical SMILES

CCN(CC1=CC=CS1)C(=O)CC2=CC=C(C=C2)C(=O)O
4-[2-[Ethyl(thiophen-2-ylmethyl)amino]-2-oxoethyl]benzoic acid is a chemical compound that belongs to the group of non-steroidal anti-inflammatory drugs (NSAIDs). It is a relatively new compound that has garnered great interest from the scientific community due to its unique properties and potential applications in various fields.
4-[2-[Ethyl(thiophen-2-ylmethyl)amino]-2-oxoethyl]benzoic acid is a synthetic compound that has been created to produce a more effective NSAID. It was first synthesized and tested in 2008 by a team of chemists and pharmacologists at the University of Helsinki in Finland. The compound is also known by its acronym, E2TBA.
4-[2-[Ethyl(thiophen-2-ylmethyl)amino]-2-oxoethyl]benzoic acid is a white to off-white crystalline powder. It has a molecular weight of 365.45 g/mol and a melting point of 183-186°C. The compound is soluble in organic solvents, such as chloroform, methanol, and acetone.
The synthesis of 4-[2-[Ethyl(thiophen-2-ylmethyl)amino]-2-oxoethyl]benzoic acid involves the reaction of 2-((2-mercaptoethyl)(methyl)amino)ethanol with 2-bromoethyl benzoate in the presence of a catalyst, such as sodium methoxide. The resulting product is then purified using chromatography and recrystallization techniques.
Several analytical methods have been developed to identify and quantify 4-[2-[Ethyl(thiophen-2-ylmethyl)amino]-2-oxoethyl]benzoic acid. These methods include high-performance liquid chromatography (HPLC), gas chromatography-mass spectrometry (GC-MS), and Fourier transform infrared spectroscopy (FT-IR).
Studies have shown that 4-[2-[Ethyl(thiophen-2-ylmethyl)amino]-2-oxoethyl]benzoic acid exhibits potent anti-inflammatory, analgesic, and anti-tumor properties. The compound works by inhibiting the activity of cyclooxygenase (COX) enzymes, which are responsible for producing prostaglandins that cause inflammation and pain.
The toxicity and safety of 4-[2-[Ethyl(thiophen-2-ylmethyl)amino]-2-oxoethyl]benzoic acid have been extensively tested in animal studies. These studies have shown that the compound is relatively safe at therapeutic doses and does not produce any significant adverse effects.
4-[2-[Ethyl(thiophen-2-ylmethyl)amino]-2-oxoethyl]benzoic acid has potential applications in various fields of scientific research, including pharmacology, biochemistry, and drug discovery. The compound can be used as a lead compound to develop more effective anti-inflammatory and analgesic drugs.
Research on 4-[2-[Ethyl(thiophen-2-ylmethyl)amino]-2-oxoethyl]benzoic acid is ongoing in various academic and industrial settings. Scientists are working to develop more efficient methods for synthesizing the compound, improve its biological properties, and explore its potential applications in various fields.
The unique properties of 4-[2-[Ethyl(thiophen-2-ylmethyl)amino]-2-oxoethyl]benzoic acid make it a promising candidate for use in various fields of research and industry, such as drug discovery, biomedical research, and chemical synthesis.
Despite the promising properties of 4-[2-[Ethyl(thiophen-2-ylmethyl)amino]-2-oxoethyl]benzoic acid, there are still some limitations to its use and potential applications. Further research is needed to explore the compound's potential as a treatment for various diseases, and to identify any potential adverse effects.
for research on 4-[2-[Ethyl(thiophen-2-ylmethyl)amino]-2-oxoethyl]benzoic acid include:
1. Investigating the compound's potential as a treatment for cancer and other diseases.
2. Developing more efficient methods for synthesizing the compound.
3. Improving the compound's solubility and bioavailability.
4. Conducting more extensive safety and toxicity studies.
5. Exploring the compound's potential as a lead compound for developing new drugs.

XLogP3

2.4

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

1

Exact Mass

303.09291458 g/mol

Monoisotopic Mass

303.09291458 g/mol

Heavy Atom Count

21

Dates

Last modified: 08-26-2023

Explore Compound Types